- Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic Acids, European Journal of Organic Chemistry, 2019, 2019(44), 7322-7334
Cas no 92886-86-7 (tert-Butyldiphenylsilyl Trifluoromethanesulfonate)
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
- [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate
- TERT-BUTYLDIPHENYLSILYL TRIFLUOROMETHANESULFONATE
- PC7942
- TBDPS triflate
- tBuPh2SiOTf
- tert-butyldiphenylsilyl trifgluormethanesulfonate
- tert-Butyldiphenylsilyl Triflate
- Trifluoromethanesulfonic Acid tert-Butyldiphenylsilyl Ester
- (1,1-Dimethylethyl)diphenylsilyl 1,1,1-trifluoromethanesulfonate (ACI)
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester (9CI)
- (1,1-Dimethylethyl)diphenylsilyl trifluoromethanesulfonate
- B2898
- BS-18252
- TERT-BUTYLDIPHENYLSILYL TRIFLATE)
- DTXSID10449421
- C17H19F3O3SSi
- 92886-86-7
- tert-Butyl(diphenyl)silyl trifluoromethanesulphonate
- SCHEMBL537975
- tert-ButyldiphenylsilylTrifluoromethanesulfonate
- t-butyldiphenylsilyl trifluoromethane sulfonate
- C77182
- CS-0154940
- AOMOJFWVOHXBTN-UHFFFAOYSA-N
- DB-234016
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
- MFCD01941212
- AKOS015853177
- tert-Butyldiphenylsilyl Trifluoromethanesulfonate
-
- MDL: MFCD01941212
- Inchi: 1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3
- InChI Key: AOMOJFWVOHXBTN-UHFFFAOYSA-N
- SMILES: O=S(C(F)(F)F)(O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 388.07800
- Monoisotopic Mass: 388.07762666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 372.0±42.0 °C at 760 mmHg
- Flash Point: 178.8±27.9 °C
- PSA: 51.75000
- LogP: 4.49340
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 1760
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:8
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:8
- Packing Group:III
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824653-5g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 97% | 5g |
¥480.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC882-1g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 98% | 1g |
183CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC882-200mg |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 98% | 200mg |
63CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC882-5g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 98% | 5g |
565CNY | 2021-05-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY053427-25g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | ≥97% | 25g |
¥1950.00 | 2025-04-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-1g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 97% | 1g |
¥80.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-5g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 97% | 5g |
¥289.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-25g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 97% | 25g |
¥1251.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-100g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 100g |
¥5736.0 | 2021-09-07 | ||
| TRC | B820050-10mg |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 10mg |
$ 50.00 | 2022-06-06 |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Production Method
Production Method 1
Production Method 2
- The synthesis of functionalized silyltriflates, Journal of Organometallic Chemistry, 1984, 271(1-3),
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Raw materials
- Silane, (1,1-dimethylethyl)triphenyl-
- Trifluoromethanesulfonic acid
- Benzamide, N-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Trifluoromethanesulfonic Anhydride
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Preparation Products
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Suppliers
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Related Categories
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Additional information on tert-Butyldiphenylsilyl Trifluoromethanesulfonate
tert-Butyldiphenylsilyl Trifluoromethanesulfonate (CAS No. 92886-86-7): A Comprehensive Overview
tert-Butyldiphenylsilyl Trifluoromethanesulfonate, also known as TBDPSOTf, is a versatile reagent widely used in organic synthesis and chemical biology. This compound, with the CAS number 92886-86-7, is a silyl ether protecting group that has gained significant attention due to its stability and ease of removal. In this article, we will delve into the properties, applications, and recent advancements in the use of tert-Butyldiphenylsilyl Trifluoromethanesulfonate.
Chemical Structure and Properties
tert-Butyldiphenylsilyl Trifluoromethanesulfonate is a white crystalline solid with a molecular formula of C19H19F3O2Si. The compound features a tert-butyldiphenylsilyl (TBDPS) group attached to a trifluoromethanesulfonyl (OTf) group. The TBDPS group is known for its ability to protect hydroxyl, carboxyl, and amino functionalities in organic molecules, while the OTf group imparts high reactivity and selectivity in various chemical transformations.
The stability of the TBDPS protecting group under a wide range of reaction conditions makes it an ideal choice for complex molecule synthesis. It can withstand acidic, basic, and oxidative conditions, ensuring that the protected functional groups remain intact until the desired stage of synthesis. The ease of removal of the TBDPS group using mild fluoride sources such as tetrabutylammonium fluoride (TBAF) further enhances its utility in synthetic chemistry.
Synthesis and Preparation
tert-Butyldiphenylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of tert-butyldiphenylchlorosilane with trifluoromethanesulfonic acid (triflic acid) or its anhydride. This reaction typically proceeds under mild conditions and yields high purity products. The synthetic route is well-documented in the literature and has been optimized for large-scale production.
The preparation of TBDPSOTf involves several key steps, including the formation of the tert-butyldiphenylchlorosilane intermediate and its subsequent reaction with triflic acid. The reaction conditions, such as temperature, solvent choice, and stoichiometry, are crucial for achieving high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this reagent.
Applications in Organic Synthesis
tert-Butyldiphenylsilyl Trifluoromethanesulfonate finds extensive use in organic synthesis due to its ability to protect sensitive functional groups during complex molecule synthesis. One of its primary applications is in the protection of hydroxyl groups in carbohydrates, nucleosides, and other bioactive molecules. The stability of the TBDPS protecting group under various reaction conditions allows for multi-step synthetic sequences without premature deprotection.
In addition to hydroxyl protection, TBDPSOTf is also used to protect carboxylic acids and amino groups. The versatility of this reagent makes it an essential tool in the synthesis of natural products, pharmaceutical intermediates, and fine chemicals. Recent studies have highlighted its role in the synthesis of complex natural products such as macrolides and polyketides.
Applications in Chemical Biology
Beyond organic synthesis, tert-Butyldiphenylsilyl Trifluoromethanesulfonate has found applications in chemical biology research. Its ability to protect functional groups while maintaining molecular integrity is particularly useful in the study of biomolecules such as proteins and nucleic acids. For example, it can be used to protect hydroxyl groups in sugar moieties during glycosylation reactions or to mask reactive functionalities during protein conjugation studies.
The use of TBDPS protecting groups has also been explored in the development of prodrugs and drug delivery systems. By temporarily masking reactive functional groups, these protecting groups can enhance the stability and bioavailability of drug molecules during their transport to target sites. Recent research has shown that TBDPS-protected drugs can exhibit improved pharmacokinetic properties compared to their unprotected counterparts.
Recent Research Developments
The field of organic chemistry is constantly evolving, and new applications for tert-Butyldiphenylsilyl Trifluoromethanesulfonate continue to emerge. One area of active research is the development of novel catalysts that can enhance the efficiency and selectivity of reactions involving this reagent. For example, recent studies have reported the use of transition metal catalysts to facilitate selective silylation reactions using TBDPSOTf.
Another area of interest is the use of TBDPSOTf in flow chemistry processes. Flow chemistry offers several advantages over batch processes, including better control over reaction conditions, higher throughput, and improved safety profiles. Researchers have demonstrated that TBDPSOTf can be effectively used in continuous flow systems for large-scale synthesis applications.
Safety Considerations
TBDPSOTf . Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times. Additionally, good laboratory practices should be followed to minimize exposure risks."
In conclusion,Tert-butyldiphenylsilyl trifluoromethanesulfonate (CAS No. 92886-86-7 )
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